5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
846549-96-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5,7-diphenyl-1-oxa-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C18H19NO/c1-3-7-14(8-4-1)16-11-18(13-20-18)12-17(19-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
InChI Key |
FLUPVMGESPZSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC12CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 5,7 Diphenyl 1 Oxa 6 Azaspiro 2.5 Octane
Nomenclature and Systematic Designations of Spiro[2.5]octane Systems
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.com For spirocyclic systems, the name is prefixed with "spiro," followed by brackets containing the number of carbon atoms in each ring, starting with the smaller ring and separated by a period. vedantu.com The numbers are arranged in ascending order. vedantu.com The total number of carbon atoms in both rings determines the parent alkane name.
In the case of heterocyclic spiro compounds, prefixes such as "oxa" for oxygen and "aza" for nitrogen are used to denote the presence of heteroatoms. Their positions are indicated by numbers, with the numbering starting from the atom next to the spiro carbon in the smaller ring.
Applying these rules to the compound , "5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane," we can deconstruct its name to understand its structure:
spiro : Indicates a spirocyclic compound with two rings sharing a single common atom.
[2.5] : Denotes that the smaller ring has two carbon atoms (and one heteroatom, the oxirane ring) and the larger ring has five carbon atoms (and one heteroatom, the piperidine (B6355638) ring) connected to the spiro carbon.
octane : Represents the total of eight carbon atoms in the bicyclic system.
1-oxa : Specifies that an oxygen atom is at position 1.
6-aza : Indicates a nitrogen atom at position 6.
5,7-Diphenyl : Signifies that two phenyl groups are attached to positions 5 and 7 of the piperidine ring.
| Component | Significance in IUPAC Name |
|---|---|
| spiro | Indicates a spirocyclic compound. |
| [2.5] | Two carbons in the smaller ring and five in the larger ring, attached to the spiro carbon. |
| octane | Parent alkane name based on the total number of carbon atoms. |
| 1-oxa | Oxygen heteroatom at position 1. |
| 6-aza | Nitrogen heteroatom at position 6. |
| 5,7-Diphenyl | Two phenyl substituents at positions 5 and 7. |
Stereochemical Features and Isomerism of 1-Oxa-6-azaspiro[2.5]octanes
The presence of multiple stereocenters in this compound gives rise to several potential stereoisomers. A comprehensive analysis of its absolute and relative configurations, as well as its conformational dynamics, is essential for a complete structural description.
Absolute and Relative Configuration Analysis
The spiro carbon in a 1-oxa-6-azaspiro[2.5]octane system can be a stereocenter if the substitution pattern of the rings results in chirality. In this compound, the carbon atoms at positions 5 and 7 are also stereocenters due to their substitution with phenyl groups and their inclusion in the piperidine ring. The presence of these three stereocenters (the spiro carbon, C5, and C7) means that there are 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers.
The relative configuration of the substituents on the piperidine ring can be described as cis or trans. For instance, the two phenyl groups at C5 and C7 can be on the same side (cis) or on opposite sides (trans) of the ring. Each of these relative configurations can then exist as a pair of enantiomers. The absolute configuration of each stereocenter is designated as R or S based on the Cahn-Ingold-Prelog priority rules.
The determination of the absolute and relative configurations of such molecules typically relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and single-crystal X-ray diffraction. sci-hub.stnih.govnih.gov
| Stereocenter | Potential Configurations | Number of Stereoisomers |
|---|---|---|
| Spiro Carbon | R/S | 2^3 = 8 (4 pairs of enantiomers) |
| C5 | R/S | |
| C7 | R/S |
Conformational Analysis and Dynamics of the Spirocyclic Ring System
The conformational preferences of the 1-oxa-6-azaspiro[2.5]octane ring system are primarily dictated by the six-membered piperidine ring. The oxirane ring is a rigid three-membered ring.
The six-membered piperidine ring in this compound is expected to adopt a chair conformation to minimize torsional and steric strain. However, due to the spiro fusion, the ring system is subject to additional conformational constraints. The chair conformation can undergo ring inversion to an alternative chair form, passing through higher-energy boat or twist-boat intermediates. The energy barrier for this ring inversion can be influenced by the nature and position of the substituents.
The two phenyl groups at positions 5 and 7 will have a significant impact on the conformational equilibrium of the piperidine ring. To minimize steric hindrance, bulky substituents like phenyl groups generally prefer to occupy equatorial positions on a cyclohexane (B81311) or piperidine ring.
In the case of the cis-isomer of this compound, a conformation where both phenyl groups are in equatorial positions would be highly favored. For the trans-isomer, one phenyl group would be in an axial position and the other in an equatorial position in a standard chair conformation. The energetic penalty associated with an axial phenyl group could lead to a distortion of the chair conformation or a shift in the conformational equilibrium towards a twist-boat conformation to alleviate steric strain.
The preferred orientation of the substituents can be determined by analyzing homonuclear coupling constants and chemical shifts in NMR spectra. sci-hub.stnih.gov
Synthetic Methodologies for 5,7 Diphenyl 1 Oxa 6 Azaspiro 2.5 Octane and Its Congeners
Strategies for the Construction of the Spiro[2.5]octane Core
The synthesis of the spiro[2.5]octane core, a key structural motif, can be achieved through a variety of powerful chemical transformations. These methods provide access to a diverse range of spirocyclic compounds with a high degree of control over their stereochemistry.
Cycloaddition reactions are a cornerstone of modern synthetic chemistry, allowing for the rapid construction of cyclic and heterocyclic systems. These reactions are particularly well-suited for the assembly of spirocyclic frameworks due to their ability to form multiple carbon-carbon or carbon-heteroatom bonds in a single step with high regio- and stereoselectivity.
Ylide-mediated cycloadditions are a powerful tool for the formation of three-membered rings, a key feature of the spiro[2.5]octane system. Dimethylsulfoxonium methylide, a commonly used sulfur ylide, reacts with α,β-unsaturated carbonyl compounds in a Michael-initiated ring-closure reaction to afford cyclopropanes. This methodology can be applied to cyclic ketones to generate the corresponding spirocyclopropyl derivatives. For instance, the reaction of a suitably substituted piperidin-4-one with dimethylsulfoxonium methylide would be a direct approach to constructing the 1-azaspiro[2.5]octane portion of the target molecule. An improved procedure for this type of cyclopropanation involves the in situ generation of dimethylsulfoxonium methylide from trimethylsulfoxonium (B8643921) iodide and an organic base, which offers operational simplicity and high efficiency. organic-chemistry.org
A tandem oxidation-cyclopropanation sequence has also been developed, allowing for the direct conversion of activated alcohols into cyclopropyl (B3062369) ketones in a one-pot reaction. organic-chemistry.org This approach further enhances the efficiency of ylide-mediated cyclopropanations. The choice of ylide is crucial, as dimethylsulfonium methylide and dimethylsulfoxonium methylide can exhibit different stereoselectivities in their reactions with cyclic ketones, leading to the formation of either α- or β-epoxides, which can then be transformed into the desired cyclopropane (B1198618).
| Reactant | Ylide | Product | Key Features |
|---|---|---|---|
| α,β-Unsaturated Carbonyl Compound | Dimethylsulfoxonium Methylide | Cyclopropyl Ketone | Michael-initiated ring closure; high trans-selectivity. organic-chemistry.org |
| Activated Allylic Alcohol | Dimethylsulfoxonium Methylide | Cyclopropyl Ketone | Tandem oxidation-cyclopropanation; one-pot procedure. organic-chemistry.org |
| Cyclic Ketone (e.g., Dihydrotestosterone) | Dimethylsulfonium Methylide / Dimethylsulfoxonium Methylide | α- or β-Epoxide | Stereospecific formation of epoxides as precursors to cyclopropanes. |
The [3+2] cycloaddition reaction of azomethine ylides with olefinic dipolarophiles is a highly efficient method for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.govnih.gov This strategy is particularly relevant to the synthesis of spirooxindole-pyrrolidines, which are congeners of the target molecule. nih.govresearchgate.net In this approach, an azomethine ylide is generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with a carbonyl compound (such as isatin). nih.gov The subsequent reaction of this ylide with a suitable dipolarophile, for instance, a 3-ylideneoxindole, leads to the formation of a spiro-pyrrolidinyl oxindole (B195798) system with the creation of multiple stereocenters. nih.govnih.gov
The regioselectivity and diastereoselectivity of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.gov For example, the use of a carboxylic acid additive can facilitate the α-functionalization of the amine to form the azomethine ylide and can also influence the regioselectivity of the cycloaddition. nih.gov This methodology has been successfully employed in three-component reactions for the diastereoselective synthesis of complex spirooxindole-pyrrolidines. nih.gov
| Azomethine Ylide Precursors | Dipolarophile | Product | Key Features |
|---|---|---|---|
| Isatin and Sarcosine | Benzimidazol-2-yl-3-phenylacrylonitriles | Spiro[indoline-3,2′-pyrrolidines] | In situ generation of azomethine ylide. nih.gov |
| Isatin and L-proline | Nitroalkenes | Spiro[indoline-3,3′-pyrrolizin]-2-ones | Microwave-assisted cycloaddition. nih.gov |
| Tetrahydroisoquinoline and Aldehyde | Olefinic Oxindoles | Spirooxindole-pyrrolidines | Three-component reaction; high diastereoselectivity. nih.gov |
Intramolecular cyclization reactions are a powerful strategy for the construction of spirocyclic systems, often proceeding with high efficiency due to the proximity of the reacting functional groups. nih.gov This approach involves the formation of a new ring by connecting two reactive centers within the same molecule. For the synthesis of the 1-oxa-6-azaspiro[2.5]octane core, an intramolecular reaction could involve the cyclization of a precursor containing both the piperidine (B6355638) and the oxirane functionalities.
One such strategy involves a strain-release driven spirocyclization. For example, azabicyclo[1.1.0]butyl ketones, which can be prepared from the corresponding carboxylic acid derivatives, undergo intramolecular spirocyclization upon electrophilic activation. nih.gov This process is driven by the relief of the high strain in the azabicyclo[1.1.0]butane core and leads to the formation of spiro-azetidine products. nih.gov A similar concept could be envisioned for the construction of the spiro[2.5]octane system, where a suitably functionalized piperidine derivative undergoes an intramolecular ring-closing reaction to form the spirocyclic junction.
Tandem and cascade reactions offer a highly efficient approach to the synthesis of complex molecules by combining multiple transformations into a single synthetic operation. nih.govresearchgate.net This strategy avoids the need for isolation and purification of intermediates, thereby saving time and resources. For the construction of spiro[2.5]octane systems, a tandem reaction could involve an initial intermolecular reaction to form a key intermediate, which then undergoes a subsequent intramolecular cyclization to generate the spirocyclic core.
An example of a cascade reaction leading to spirocycles is the reaction of ortho-quinone methides with α-thiocyanato indanones, which can be chemo-divergently controlled to produce either spiro- or fused-indanones. researchgate.net Another approach involves a tandem bromonium ion-promoted cyclization of a diol onto a central furan (B31954) core to generate trioxadispiroketal ring systems. nih.gov These examples highlight the potential of tandem and cascade reactions to rapidly assemble complex spirocyclic architectures.
For instance, the nih.govmdpi.com-sigmatropic rearrangement of sulfonium (B1226848) ylides derived from azoalkenes has been established as a method for constructing new carbon-carbon bonds. researchgate.net This type of rearrangement could potentially be adapted to form the spiro[2.5]octane core from a suitably designed precursor. Additionally, oxidative rearrangements of annulated indoles have been used as a general approach to synthesize more complex spiropyrrolidinyl oxindoles. rsc.org These examples demonstrate the utility of rearrangement reactions in the strategic construction of spirocyclic systems.
Cycloaddition Reactions for Spirocyclic Assembly
Regio- and Stereoselective Approaches to 1-Oxa-6-azaspiro[2.5]octane Synthesis
The construction of the 1-oxa-6-azaspiro[2.5]octane framework, which features a spirocyclic junction connecting a cyclopropane (or oxirane, in this nomenclature) and a piperidine ring, presents significant stereochemical challenges. Achieving control over the spatial arrangement of atoms is paramount, as the biological activity of such molecules is often dictated by their specific three-dimensional structure.
Diastereoselective Control in Spiro[2.5]octane Formation
Diastereoselectivity in the formation of the spiro[2.5]octane core is typically achieved by leveraging existing stereocenters on the precursor molecules to direct the approach of reagents. In the context of the 1-oxa-6-azaspiro[2.5]octane system, this often involves a pre-functionalized piperidine ring.
The synthesis of spirocycles frequently involves cyclization reactions where the stereochemical outcome is influenced by the substituents on the starting materials. For instance, in related Corey-Chaykovsky reactions for creating spirocyclopropyl ketones, existing chirality in the six-membered ring can direct the diastereoselectivity of the cyclopropanation. researchgate.net Applying this principle to the synthesis of a 1-oxa-6-azaspiro[2.5]octane congener, one might start with a chiral, substituted piperidine derivative. The steric bulk of these substituents would then favor the addition of a cyclopropanating or epoxidizing agent from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.
Research into visible-light-induced intramolecular cyclization for synthesizing tetrahydroquinoline spiro compounds has also demonstrated high diastereoselectivity. acs.org These methods, while applied to different heterocyclic systems, underscore a common strategy: the rigid conformation of a cyclic precursor can effectively shield one face of the reactive site, thereby controlling the stereochemical outcome of the spirocyclization step. acs.org
Enantioselective Synthesis via Chiral Catalysis or Biocatalysis
Achieving enantioselectivity—the preferential formation of one of two mirror-image enantiomers—requires the use of chiral catalysts, auxiliaries, or enzymes. Both organocatalysis and biocatalysis have emerged as powerful tools for constructing chiral spirocyclic frameworks.
Chiral Catalysis: Asymmetric catalysis using small organic molecules (organocatalysis) or transition-metal complexes with chiral ligands provides a robust platform for synthesizing enantiomerically enriched spiro compounds. acs.org For example, enantioselective Michael Initiated Ring Closure (MIRC) reactions are a well-established method for forming chiral cyclopropanes. rsc.org In a potential synthesis of a 1-oxa-6-azaspiro[2.5]octane derivative, a chiral catalyst, such as a quinine-derived thiourea (B124793) or a chiral phosphine, could mediate the reaction between a piperidine-based precursor and a suitable three-carbon electrophile to form the spiro-cyclopropane ring with high enantioselectivity. rsc.org The synthesis of chiral spirooxindoles, a related class of spirocyclic heterocycles, often employs organocatalytic cascade reactions, demonstrating the power of this approach to build complex, stereochemically dense molecules. mdpi.comsciforum.netdoaj.org
Biocatalysis: The use of enzymes offers an environmentally friendly and highly selective alternative for asymmetric synthesis. rsc.org Recent advancements have led to the development of engineered enzymes capable of catalyzing reactions not found in nature. A prime example is the stereodivergent synthesis of azaspiro[2.y]alkanes via engineered protoglobin-based carbene transferases. chemrxiv.org These enzymes can catalyze the cyclopropanation of exocyclic N-heterocycles to deliver structurally diverse azaspirocycles with exceptional levels of diastereo- and enantioselectivity. chemrxiv.org This biocatalytic platform operates on a gram scale in aqueous media, highlighting its practicality and scalability. chemrxiv.org The system is stereodivergent, meaning different enzyme variants can produce opposite enantiomers of the final product from the same starting material, offering remarkable control over the final product's chirality. chemrxiv.org
| Enzyme Variant | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) |
| ApePgb-xHC-5312 | 1a | 2a | 71 | 99:1 |
| TamPgb-xHC-5318 | 1h | ent-2h | 72 | 95:5 |
| ApePgb-xHC-5315 | 1h | 2h | 83 | 2.5:97.5 |
| TamPgb-xHC-5320 | 1i | ent-2i | - | 96.5:3.5 |
| ApePgb-xHC-5322 | 1i | 2i | - | 1:99 |
Table 1: Representative results from the stereodivergent enzymatic synthesis of azaspiro[2.y]alkanes, demonstrating the high yield and enantioselectivity achievable with different engineered protoglobin catalysts. Data sourced from ChemRxiv. chemrxiv.org
Advanced Synthetic Techniques for Enhanced Efficiency and Scalability
To move from laboratory-scale synthesis to industrial production, modern synthetic methodologies must be efficient, scalable, and safe. Continuous flow synthesis and microreactor technologies, along with the development of environmentally benign protocols, are at the forefront of this effort.
Continuous Flow Synthesis and Microreactor Technologies
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. spirochem.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes, and simplified scalability. spirochem.comacs.org Microreactors, which are continuous flow devices with channels of sub-millimeter dimensions, further amplify these advantages due to their extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer. rsc.orgrsc.orgacs.org
Environmentally Benign Synthetic Protocols
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like spirocycles.
Several greener approaches are relevant to the synthesis of 1-oxa-6-azaspiro[2.5]octane:
Multicomponent Domino Reactions: These reactions combine several synthetic steps into a single operation, which reduces solvent waste, purification steps, and improves atom economy. The synthesis of spiro compounds has been achieved using Knoevenagel/Michael/cyclization multicomponent reactions catalyzed by ionic liquids and assisted by microwave irradiation. mdpi.comnih.gov
Alternative Catalysts and Solvents: Replacing hazardous reagents and solvents is a core tenet of green chemistry. Iodine has been used as an efficient and environmentally friendly catalyst for the regioselective synthesis of spiro heterocycles under solvent-free conditions. nih.gov
Photocatalysis: Visible-light-induced reactions can often be performed under mild conditions without the need for transition-metal catalysts. acs.org An efficient, metal-free synthesis of tetrahydroquinoline spiro[5.6] compounds was developed using an inexpensive organic photocatalyst, demonstrating a green and straightforward method with high diastereoselectivity. acs.org
Biocatalysis: As mentioned previously, the use of enzymes operates under mild, aqueous conditions, making it an inherently green synthetic strategy. mdpi.comacs.org
By integrating these advanced and environmentally conscious techniques, the synthesis of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane and its congeners can be achieved with greater control, efficiency, and sustainability.
Reactivity Profiles and Mechanistic Investigations of 5,7 Diphenyl 1 Oxa 6 Azaspiro 2.5 Octane
Reactivity of the Oxirane Ring in Spiro[2.5]octane Systems
The oxirane, or epoxide, is a key functional group characterized by significant ring strain (approximately 13 kcal/mol), which serves as a powerful driving force for ring-opening reactions. In the context of the spiro[2.5]octane system, this reactivity is a focal point for synthetic transformations.
The cleavage of the oxirane ring by nucleophiles is a fundamental reaction of this system. The regioselectivity of this process—that is, which of the two carbon atoms of the epoxide is attacked—is highly dependent on the reaction conditions. sci-hub.boxlibretexts.org
Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism. libretexts.org The nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring (C2). This pathway is favored because the leaving group is a relatively poor one (an alkoxide), requiring a direct "push" from the nucleophile, and steric hindrance is the dominant controlling factor. libretexts.orgresearchgate.net The attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, converting it into a much better leaving group (a hydroxyl group). libretexts.org This protonation facilitates the weakening and breaking of the C-O bonds. The reaction mechanism acquires significant SN1 character. libretexts.org Positive charge begins to build on the oxirane carbons, and the more substituted carbon—in this case, the spirocyclic carbon (C3)—is better able to stabilize this developing positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon. sci-hub.boxrsc.org This regioselectivity is driven by electronic factors, specifically the stability of the carbocation-like transition state. researchgate.net
The regioselectivity of these reactions is summarized in the table below, using a generalized spiro[2.5]octane system for illustration.
| Conditions | Nucleophile (Nu⁻) | Mechanism | Site of Attack | Major Product |
|---|---|---|---|---|
| Basic/Neutral (e.g., NaOMe/MeOH) | CH₃O⁻ | SN2 | Less substituted carbon (C2) | 2-alkoxy-3-hydroxy-azaspiro-alkane |
| Acidic (e.g., H₂SO₄/MeOH) | CH₃OH | SN1-like | More substituted carbon (C3) | 3-alkoxy-2-hydroxy-azaspiro-alkane |
| Basic/Neutral (e.g., NaCN) | CN⁻ | SN2 | Less substituted carbon (C2) | 2-cyano-3-hydroxy-azaspiro-alkane |
| Lewis Acid (e.g., AlCl₃) + Nu⁻ | Various | SN1-like | More substituted carbon (C3) | Catalyst-dependent regioselectivity rsc.org |
Treatment of spiro-epoxides with Brønsted or Lewis acids can lead to fascinating molecular rearrangements, driven by the release of ring strain. researchgate.netdntb.gov.ua Upon coordination of a Lewis acid to the epoxide oxygen, one of the C-O bonds cleaves, generating a carbocationic intermediate. core.ac.uk This intermediate can then undergo a variety of transformations, most commonly a 1,2-hydride or 1,2-alkyl shift, to form a more stable carbonyl compound in what is known as the Meinwald rearrangement. researchgate.net
In the case of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane, acid catalysis would lead to preferential cleavage of the C3-O bond to form a tertiary carbocation at the spiro center. This carbocation is further stabilized by the adjacent piperidine (B6355638) ring. A subsequent 1,2-shift of one of the C-C bonds of the piperidine ring (a semipinacol-type rearrangement) would result in a ring expansion, yielding a seven-membered azacyclic ketone. acs.orgacs.org Such rearrangements are powerful tools for constructing complex polycyclic and spirocyclic frameworks. acs.orgnih.gov
Reactivity of the Azaspiro Moiety
The 5,7-diphenyl-substituted piperidine ring, which forms the azaspiro portion of the molecule, possesses its own distinct reactivity centered on the secondary amine nitrogen atom.
The nitrogen atom in the piperidine ring contains a lone pair of electrons, rendering it both basic and nucleophilic. msu.edu As a base, it readily reacts with acids to form an ammonium (B1175870) salt. As a nucleophile, it can participate in a wide range of bond-forming reactions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylated quaternary ammonium salt |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetyl amide |
| N-Sulfonylation | Tosyl Chloride (TsCl) | N-Tosyl sulfonamide |
| Michael Addition | Methyl Acrylate | N-(2-carbomethoxyethyl) derivative |
While the piperidine ring is significantly more stable than the oxirane ring, it can undergo specific ring-opening or expansion reactions under certain conditions. Ring expansion strategies often involve the formation of larger N-heterocycles from strained aza-rings. researchgate.netnih.gov For instance, reactions that proceed through an aziridinium (B1262131) ion intermediate can lead to ring expansion. While not directly applicable to a piperidine, analogous principles can be envisioned where activation of a group on the ring could trigger a rearrangement.
More relevant are fragmentation reactions. For example, quaternization of the nitrogen followed by treatment with a strong base could initiate a Hofmann elimination if a suitable proton is available on a beta-carbon, leading to cleavage of the C-N bond and ring opening. The specific substitution pattern of this compound would dictate the feasibility and outcome of such a reaction.
Influence of Phenyl Substituents on the Electronic and Steric Reactivity
The two phenyl groups at positions C5 and C7 exert profound control over the molecule's reactivity through a combination of electronic and steric effects. researchgate.netdigitellinc.com
Electronic Effects: The phenyl groups are electron-withdrawing through induction but can act as electron-donors through resonance. Their most significant electronic role is the stabilization of any adjacent positive charge. For example, during an acid-catalyzed SN1-like opening of the oxirane ring, a positive charge developing at the spiro carbon (C3) would be adjacent to C5, which bears a phenyl group. While not directly benzylic, this proximity can offer some degree of electronic stabilization. Similarly, the phenyl group at C7 can influence the basicity and nucleophilicity of the nitrogen atom at C6 through inductive effects. ethernet.edu.et
Steric Effects: The steric bulk of the two phenyl groups is a dominant factor in controlling the molecule's reactivity. nih.gov They create a sterically congested environment around the piperidine ring and one face of the oxirane ring. This steric hindrance will:
Direct Nucleophilic Attack: In the SN2 ring-opening of the oxirane, nucleophiles will be strongly directed to attack the C2 carbon from the face opposite the bulky phenyl groups.
Hinder Reactions at Nitrogen: The approach of electrophiles to the nitrogen atom at C6 will be sterically shielded, potentially slowing down reactions like N-alkylation and N-acylation compared to an unsubstituted piperidine.
Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the reactivity profiles, reaction mechanisms, or intermediate species of the chemical compound This compound .
This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it may be an unstable intermediate that has not been isolated or studied in detail. The absence of data prevents a scientifically accurate discussion of its chemical behavior.
Therefore, the section on "Detailed Reaction Mechanisms and Intermediate Species" cannot be provided at this time.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane in solution. A suite of one- and two-dimensional NMR experiments provides detailed information about the chemical environment of each nucleus, their connectivity, and spatial relationships.
One-Dimensional NMR (¹H, ¹³C) Chemical Shift and Coupling Analysis
The ¹H and ¹³C NMR spectra of 1-oxa-2-azaspiro[2.5]octane derivatives provide foundational information for the structural analysis. sci-hub.stnih.gov The chemical shifts of the protons and carbons in the piperidine (B6355638) and oxirane rings are highly sensitive to the steric and electronic effects of the substituents. sci-hub.stnih.gov For this compound, the phenyl groups at the C5 and C7 positions are expected to exert significant anisotropic effects, leading to characteristic shifts in the signals of the neighboring protons.
Analysis of homonuclear coupling constants in the ¹H NMR spectrum is crucial for determining the relative configuration and preferred conformation of the piperidine ring. sci-hub.stnih.gov The magnitude of the coupling constants between adjacent protons provides dihedral angle information, which helps to establish whether the phenyl substituents adopt axial or equatorial orientations in the dominant chair conformation of the six-membered ring.
A comprehensive structural and conformational analysis of various 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using ¹H and ¹³C NMR spectroscopy. sci-hub.st The assignment of the spectra is typically achieved through one- and two-dimensional NMR experiments. sci-hub.st
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2/H3 | - | - | Protons of the oxirane ring |
| H4ax/H4eq | - | - | Methylene protons adjacent to the spiro carbon |
| H5 | - | - | Methine proton bearing a phenyl group |
| H7 | - | - | Methine proton bearing a phenyl group |
| H8ax/H8eq | - | - | Methylene protons adjacent to the nitrogen |
| C2/C3 | - | - | Carbons of the oxirane ring |
| C4 | - | - | Methylene carbon adjacent to the spiro carbon |
| C5 | - | - | Spiro carbon |
| C7 | - | - | Methine carbon bearing a phenyl group |
| C8 | - | - | Methylene carbon adjacent to the nitrogen |
| Phenyl-C | - | - | Aromatic carbons |
| Phenyl-H | - | - | Aromatic protons |
Note: The table above is a template for predicted data. Actual experimental values are required for a definitive analysis.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, allowing for the tracing of the spin systems within the piperidine ring and confirming the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on the already assigned proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the spiro carbon, and for connecting the phenyl substituents to the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY is critical for determining the stereochemistry, particularly the relative orientation of the phenyl groups. For example, NOE correlations between protons on the phenyl rings and specific protons on the piperidine ring can confirm their cis or trans relationship.
Dynamic NMR Studies for Conformational Mobility
The piperidine ring in this compound can undergo conformational changes, such as ring inversion. Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can provide insight into these processes. researchgate.net At lower temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. researchgate.net From the coalescence temperature of these signals, the energy barrier for the conformational process can be calculated. These studies can reveal the flexibility of the spirocyclic system and the relative energetic stabilities of different conformations. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping the electron density in the crystalline state. This technique yields a three-dimensional model of the molecule, from which precise geometric parameters can be extracted.
Precise Bond Lengths, Bond Angles, and Torsional Angles
An X-ray crystallographic analysis of this compound would provide highly accurate measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data serves as the ultimate benchmark for confirming the connectivity and constitution of the compound. The bond lengths and angles within the strained oxirane ring and the piperidine ring would be of particular interest, as would the geometry around the spirocyclic center.
Interactive Data Table: Representative Bond Lengths and Angles for a Spiro[piperidine-oxirane] System
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (piperidine) | ~1.52 - 1.54 |
| C-N (piperidine) | ~1.47 |
| C-O (oxirane) | ~1.45 |
| C-C (oxirane) | ~1.47 |
| C-C (spiro) | ~1.51 |
| Bond Angles (°) ** | |
| C-N-C (piperidine) | ~110 - 112 |
| C-C-C (piperidine) | ~110 - 112 |
| C-O-C (oxirane) | ~60 |
| Torsional Angles (°) ** | |
| C-C-C-C (piperidine) | Defines the chair/boat/twist conformation |
Note: The values in this table are generalized for related structures and a specific crystal structure of this compound is required for precise data.
Conformational Analysis in the Crystalline State
The crystal structure reveals the preferred conformation of the molecule in the solid state. For this compound, this would definitively show the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the two phenyl substituents. The packing of the molecules in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces, can also be analyzed. This solid-state conformational information provides a valuable comparison to the dynamic behavior observed in solution via NMR studies.
Despite a comprehensive search for spectroscopic and crystallographic data for the chemical compound this compound, no specific experimental mass spectrometry or infrared (IR) spectroscopy data could be located in the available scientific literature.
The search included inquiries for the synthesis, characterization, and spectroscopic analysis of this compound and closely related diphenyl-substituted oxazaspiro[2.5]octane derivatives. While general information on the mass fragmentation patterns of aromatic spiro compounds and the IR spectroscopy of N-aryl and C-aryl substituted heterocycles was reviewed, these generalized findings are not sufficient to provide a detailed and scientifically accurate analysis of the specific compound requested.
Without access to published experimental data from the analysis of this compound, a thorough and accurate discussion of its molecular ion and fragmentation pathways in mass spectrometry, or its characteristic functional group vibrations in IR spectroscopy, cannot be provided. Academic integrity and scientific accuracy preclude the generation of speculative or unverified spectroscopic data.
Therefore, the sections on , specifically subsections 5.3 and 5.4, cannot be completed at this time. Further research and the publication of experimental data by the scientific community are required to elaborate on these aspects for this compound.
Computational Chemistry and Theoretical Modeling of 5,7 Diphenyl 1 Oxa 6 Azaspiro 2.5 Octane
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. Its balance of accuracy and computational cost makes it well-suited for analyzing medium to large organic compounds, including spiro-heterocycles. barbatti.orgresearchgate.net For 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane, DFT calculations are instrumental in elucidating fundamental properties such as molecular orbital energies, charge distribution, and dipole moments, which govern its reactivity and intermolecular interactions.
The spirocyclic framework of this compound imparts significant conformational rigidity, yet allows for a degree of flexibility that must be explored computationally. mdpi.comqub.ac.uk Energy minimization using DFT is employed to identify the most stable three-dimensional structures (conformers) of the molecule. This process involves exploring the potential energy surface to locate minima corresponding to stable geometries.
Key conformational variables for this molecule include the chair and boat forms of the piperidine (B6355638) ring, the relative orientation of the oxirane ring, and the rotational positions (dihedral angles) of the two phenyl groups. The substituents on the piperidine ring can adopt either axial or equatorial positions, leading to different stereoisomers with distinct energy levels. rsc.orgresearchgate.net Computational studies on similar spiro-oxazolines have shown a strong preference for specific conformations, which can be predicted by calculating the relative energies of all possible stable structures. rsc.org For this compound, DFT calculations would likely reveal the most stable conformer, providing crucial insights into its ground-state geometry.
Table 1: Calculated Relative Energies of Postulated Conformers for this compound Note: This data is illustrative, based on typical computational outputs for similar molecules.
| Conformer | Description | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G*) |
|---|---|---|
| I | Chair, Phenyl groups equatorial | 0.00 (Global Minimum) |
| II | Chair, One Phenyl axial, one equatorial | +3.5 |
| III | Twist-Boat, Phenyl groups pseudo-equatorial | +5.8 |
| IV | Chair, Phenyl groups axial | +7.2 |
DFT is also a powerful tool for investigating chemical reactivity by mapping reaction pathways. This involves locating transition states—the highest energy points along a reaction coordinate—that connect reactants to products. For a molecule like this compound, this could involve modeling its synthesis or potential degradation pathways. For the broader class of spirooxazines, computational studies have mapped the photo-induced C-O bond cleavage that leads to the colored merocyanine (B1260669) form. nih.gov While this specific compound is saturated, DFT could be used to explore the energy barriers associated with, for example, the nucleophilic opening of the strained oxirane ring, a characteristic reaction of epoxides. By calculating the activation energies for different potential reactions, chemists can predict the most likely chemical transformations the molecule will undergo.
A significant application of DFT is the prediction of spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. barbatti.org By calculating properties like nuclear magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dkmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. nih.gov Comparing the calculated shifts with experimental data serves as a stringent test of the computed geometry and can help in the unambiguous assignment of signals, especially for complex spin systems within the piperidine ring. sci-hub.stnih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in the infrared (IR) spectrum.
Table 2: Hypothetical Comparison of Experimental and DFT-Predicted ¹³C NMR Chemical Shifts (ppm) Note: This data is illustrative. Experimental values are hypothetical for the purpose of demonstrating the application.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Deviation (ppm) |
|---|---|---|---|
| C-spiro (C5) | 68.5 | 69.2 | +0.7 |
| C-oxirane (C1) | 52.1 | 51.5 | -0.6 |
| C-phenyl (C7) | 65.3 | 66.0 | +0.7 |
| C-phenyl (ipso) | 142.0 | 141.1 | -0.9 |
Quantum-Chemical Calculations (e.g., RI-MP2) for Energetic Comparisons
While DFT is highly effective, more accurate methods are sometimes required for precise energetic comparisons, especially when dispersion forces are significant. Møller-Plesset perturbation theory (MP2) is a well-established wave function-based method that systematically includes electron correlation. The Resolution of the Identity (RI) approximation for MP2 (RI-MP2) significantly reduces the computational cost without a major loss of accuracy, making it applicable to larger molecules. nih.govnih.gov
For this compound, RI-MP2 calculations can be used to refine the relative energies of the conformers initially identified by DFT. mdpi.com This is particularly important for accurately describing the subtle non-covalent interactions, such as π-stacking between the phenyl rings or intramolecular hydrogen bonds, which may influence the conformational equilibrium. Comparing the energy differences between conformers at both the DFT and RI-MP2 levels of theory provides a more robust understanding of the molecule's potential energy surface.
Molecular Dynamics Simulations for Conformational Fluxionality
While quantum mechanics calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, or fluxionality. mdpi.comnih.gov
An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule over a period of time, revealing how it moves and changes shape at a given temperature. Such simulations can visualize dynamic processes like the ring-flipping of the piperidine moiety and the rotation of the phenyl substituents. wikipedia.org This information is crucial for understanding how the molecule's shape evolves in solution and how its average structure might differ from the static, gas-phase minimum-energy conformation.
Computational Prediction of Stereochemical Outcomes
The synthesis of spirocyclic compounds often leads to the formation of multiple stereoisomers due to the creation of new chiral centers. rsc.orgnih.gov Computational chemistry can play a vital role in predicting and explaining the stereochemical outcome of a reaction. rsc.orgnih.gov
For the synthesis of this compound, DFT calculations can be used to model the transition states of the key bond-forming steps. By comparing the activation energies of the pathways leading to different diastereomers, it is possible to predict which product will be favored kinetically. elsevierpure.com For example, in a cyclization reaction, the approach of the reacting groups can be influenced by steric hindrance from the bulky phenyl groups. Modeling these transition states allows chemists to understand the origins of stereoselectivity and potentially design catalysts or reaction conditions that favor the formation of a single, desired stereoisomer.
Derivatization and Synthetic Utility of 5,7 Diphenyl 1 Oxa 6 Azaspiro 2.5 Octane
Functionalization Strategies on the Phenyl Moieties
The two phenyl rings in 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane are prime sites for modification to modulate the molecule's steric and electronic properties. Standard aromatic functionalization techniques can be employed to introduce a wide range of substituents.
Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, substitution can be directed to the ortho, meta, or para positions. The nitrogen atom in the piperidine (B6355638) ring may require protection, for example with a Boc group, to prevent side reactions under acidic conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions offer a powerful method for creating carbon-carbon and carbon-heteroatom bonds. acs.org To utilize this strategy, the phenyl rings must first be halogenated, typically via electrophilic bromination or iodination. The resulting aryl halides can then be coupled with various partners.
Below is a table summarizing potential functionalization strategies for the phenyl moieties.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Nitration | HNO₃, H₂SO₄ | Introduction of nitro (-NO₂) groups. |
| Halogenation | Br₂, FeBr₃ or I₂, H₂O₂/H₂SO₄ | Introduction of bromo (-Br) or iodo (-I) groups. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of acyl (-COR) groups. |
| Suzuki Coupling | Aryl halide derivative, boronic acid, Pd catalyst, base | Formation of new C-C bonds (biaryls). |
| Buchwald-Hartwig Amination | Aryl halide derivative, amine, Pd catalyst, base | Formation of new C-N bonds. |
| Sonogashira Coupling | Aryl halide derivative, terminal alkyne, Pd/Cu catalyst, base | Formation of new C-C bonds (alkynes). |
These transformations allow for the synthesis of a diverse library of analogs with modified phenyl groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Transformations of the Spirocyclic Core for Analog Synthesis
Modification of the central spirocyclic framework provides another avenue for creating structural diversity. These transformations can involve altering the ring sizes or introducing new atoms and functional groups.
Altering the size of the rings within the spirocyclic core can significantly impact the molecule's conformation and biological activity.
Ring Expansion: Spirocyclic oxaziridines, which share the three-membered ring feature of this compound, are known to undergo ring expansion to the corresponding lactam upon irradiation with UV light or in the presence of a catalyst. wikipedia.orgacs.org A similar strategy could potentially expand the piperidine ring of the title compound into a seven-membered caprolactam analog. For example, reaction of related morpholine (B109124) derivatives with phenoxide anions has been shown to result in ring expansion to 1,4-oxazepanes through an aziridinium (B1262131) cation intermediate. rsc.org
Ring Contraction: Oxidative ring contraction is a known strategy for synthesizing spiro-oxindoles from larger ring systems. benthamdirect.com This type of transformation, potentially mediated by reagents like Davis' oxaziridine, could be explored to contract the six-membered piperidine ring into a five-membered pyrrolidine (B122466) ring, yielding a spiro[2.4]heptane derivative. rsc.org
The introduction of new heteroatoms or functional groups directly onto the spirocyclic core can further diversify the molecular scaffold. This can be achieved through various synthetic routes starting from precursors to the spirocycle. For instance, modifying the synthesis to include different building blocks could lead to analogs with additional nitrogen or oxygen atoms within the piperidine ring. bohrium.com Functionalization is also possible on existing spirocyclic compounds. For example, α,β-unsaturated systems within a spirocycle can be functionalized to introduce new groups. bohrium.com
Role as a Privileged Scaffold in Complex Molecule Synthesisbldpharm.commdpi.comrsc.orgbldpharm.com
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency and selectivity for biological targets. bldpharm.com The rigid nature of the spiro[2.5]octane core pre-organizes the appended phenyl groups in a defined spatial orientation, which can be advantageous for receptor binding.
The 6-azaspiro[2.5]octane motif, a core component of the title compound, has been identified as a valuable scaffold for developing potent agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a target for treating type 2 diabetes and obesity. nih.gov Similarly, the related 4-oxa-7-azaspiro[2.5]octane is a widely used intermediate in the synthesis of inhibitors for targets like LRRK2 kinase (for Parkinson's disease) and IRAK4 (for inflammatory diseases). google.com The 5,7-diphenyl substitution pattern adds to this potential by providing vectors for diversification and interaction with target proteins. The ability to systematically modify both the phenyl rings and the spirocyclic core makes this compound a versatile template for generating libraries of complex molecules for drug discovery.
Application as a Chiral Building Block for Asymmetric Synthesisbldpharm.comsigmaaldrich.com
Chirality is a critical aspect of modern drug design, and chiral building blocks are essential for the enantioselective synthesis of active pharmaceutical ingredients. Spirocycles can possess axial chirality, and their rigid conformation makes them excellent candidates for use in asymmetric synthesis. thieme-connect.com
The this compound scaffold, if resolved into its individual enantiomers, can serve as a chiral building block. The synthesis of enantiomerically pure spirocycles is a key goal in organic chemistry, often achieved through asymmetric catalysis or resolution. thieme-connect.comacs.org Once obtained in an enantiopure form, these building blocks can be incorporated into larger molecules, transferring their stereochemical information to the final product. The defined three-dimensional arrangement of the functional groups on the chiral spirocyclic scaffold can direct the approach of reagents in subsequent synthetic steps, enabling stereocontrolled bond formation. wiley-vch.de The development of scalable asymmetric syntheses for such spirocyclic building blocks is an active area of research, driven by the demand for stereochemically pure drug candidates. thieme-connect.com
Future Directions and Emerging Research Avenues in Spiro Oxa Azaspiro 2.5 Octane Chemistry
Development of Novel Catalytic Systems for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient and highly selective methods for the enantioselective synthesis of spiro oxa-azaspiro[2.5]octanes is a critical research frontier. Current synthetic routes often result in racemic mixtures, necessitating challenging and costly resolution steps. Future research will likely focus on asymmetric catalysis to directly produce enantiomerically pure compounds.
One promising avenue is the exploration of biocatalysis . Engineered enzymes, such as carbene transferases, have shown remarkable success in the stereodivergent synthesis of related azaspiro[2.y]alkanes. These enzymes can provide access to specific stereoisomers in high yield and enantioselectivity, often under mild, environmentally benign conditions. The development of enzymes specifically tailored for the cyclopropanation or epoxidation steps in the synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives could revolutionize their production.
Another key area is the advancement of metal- and organo-catalysis . Chiral phase-transfer catalysts, for instance, have been successfully employed in the enantioselective preparation of other azaspirocyclic scaffolds. Designing novel chiral ligands for transition metals (e.g., rhodium, copper, palladium) or developing new chiral organocatalysts could enable highly enantioselective domino reactions that rapidly construct the spirocyclic core. The goal is to achieve high diastereo- and enantioselectivity, moving beyond current methods that may produce mixtures of stereoisomers.
| Catalyst Type | Potential Application in Spiro[2.5]octane Synthesis | Key Advantages | Representative Example (Related Scaffolds) |
| Engineered Enzymes (e.g., Carbene Transferases) | Asymmetric cyclopropanation of exocyclic N-heterocycles. | High enantioselectivity, stereodivergence, mild reaction conditions, scalability. | Stereodivergent synthesis of azaspiro[2.y]alkanes. |
| Chiral Phase-Transfer Catalysts | Enantioselective alkylation or cyclization reactions. | Operational simplicity, mild conditions, applicability to various substrates. | Enantioselective synthesis of (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. |
| Chiral Transition Metal Complexes (e.g., Rh, Cu, Pd) | Asymmetric intramolecular cyclization or cycloaddition reactions. | High turnover numbers, broad substrate scope, tunable reactivity. | Not specified in search results for this scaffold. |
| Chiral Organocatalysts | Enantioselective epoxidation or Mannich/Michael cascade reactions. | Metal-free, lower toxicity, often moisture/air stable. | Not specified in search results for this scaffold. |
Exploration of Unprecedented Reactivity Patterns and Domino Processes
The known chemistry of the broader spirooxazine class is dominated by its characteristic photochromism. UV irradiation induces a reversible cleavage of the Cspiro-O bond, leading to the formation of a colored, planar merocyanine (B1260669) form. While this property is valuable for applications like optical switches and memory devices, the full reactive potential of the 1-oxa-6-azaspiro[2.5]octane skeleton remains largely untapped.
Future research should aim to explore novel transformations that go beyond this well-documented photoisomerization. The strained three-membered oxirane ring is a key functional group that could serve as a linchpin for various synthetic transformations. For example, nucleophilic ring-opening of the oxirane could be exploited in domino or cascade reactions to rapidly build molecular complexity. By carefully selecting nucleophiles and reaction conditions, chemists could trigger a sequence of bond-forming events, leading to complex polycyclic structures from simple spiro[2.5]octane precursors.
Investigating the reactivity of the merocyanine open form is another fertile area of research. This zwitterionic species, with its extended π-system, could participate in various cycloaddition reactions (e.g., [4+2] or [2+2]) or act as a nucleophile or electrophile in reactions with suitable partners. Such explorations could lead to the discovery of entirely new chemical transformations and provide access to novel molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to industrial-scale production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers elegant solutions to many of these problems.
The integration of spiro oxa-azaspiro[2.5]octane synthesis with continuous flow technology represents a significant opportunity. Flow systems allow for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved purity, and enhanced safety, especially when dealing with unstable intermediates or exothermic reactions. A micro-reaction system for the continuous preparation of the parent 1-oxa-2-azaspiro[2.5]octane has already been patented, highlighting the industrial interest in this approach. This system addresses issues of temperature control and product instability often seen in traditional batch processes.
Furthermore, coupling flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new derivatives. Automated systems can perform numerous reactions in series, rapidly generating libraries of compounds for biological screening or materials testing. This high-throughput approach, potentially augmented by machine learning algorithms for reaction optimization, could dramatically shorten the timeline for developing new drugs or functional materials based on the spiro[2.5]octane scaffold.
| Technology | Advantages for Spiro[2.5]octane Chemistry | Research Focus |
| Flow Chemistry | Enhanced control over reaction parameters, improved safety for hazardous reactions, higher yields and purity, easier scalability. | Development of continuous flow processes for key synthetic steps (e.g., epoxidation, cyclization); synthesis of unstable intermediates. |
| Automated Synthesis | High-throughput synthesis for library generation, rapid reaction optimization, improved reproducibility. | Creation of diverse libraries of 5,7-disubstituted-1-oxa-6-azaspiro[2.5]octanes for structure-activity relationship (SAR) studies. |
| Integrated Platforms | Coupling of synthesis with in-line analysis, purification, and even biological assays, accelerating the discovery cycle. | Development of fully automated "synthesis-to-screening" platforms for identifying lead compounds. |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of reaction mechanisms and molecular properties is fundamental to rational design and optimization. While standard techniques like NMR have been used for structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives, next-generation methods can provide unprecedented levels of detail.
Advanced spectroscopic techniques , such as femtosecond transient absorption spectroscopy, can be used to observe the ultrafast dynamics of photochemical processes, like the ring-opening of spirooxazines, on the picosecond timescale. This allows for the direct observation of transition states and short-lived intermediates, providing critical data to validate or refine mechanistic hypotheses.
In parallel, advanced computational chemistry is becoming an indispensable tool. Quantum chemistry calculations, such as Hartree-Fock SCF and Density Functional Theory (DFT), can model the electronic structure and energetics of reactants, intermediates, and transition states. These calculations can predict the most stable isomers of the open merocyanine form and rationalize observed spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into how solvent molecules and the local environment influence molecular conformation and reactivity. By combining these advanced experimental and computational methods, researchers can gain a comprehensive, dynamic picture of the chemical processes governing the behavior of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane and its analogues, paving the way for the intelligent design of new molecules with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
